1-Bromo-2-(1-bromoethyl)benzene
Overview
Description
1-Bromo-2-(1-bromoethyl)benzene, also known as 1,2-Dibromo-1,2-diphenylethane, is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of 1-Bromo-2-(1-bromoethyl)benzene can be achieved through controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-(1-bromoethyl)benzene is C8H8Br2. The structure of this compound can be represented as a benzene ring with two bromine atoms attached to it .Chemical Reactions Analysis
1-Bromo-2-(1-bromoethyl)benzene can participate in various chemical reactions. For instance, it can act as an initiator in the synthesis of bromine-terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .Scientific Research Applications
Controlled Radical Polymerization of Styrene
1-Bromo-2-(1-bromoethyl)benzene has been employed in controlled radical polymerization of styrene . This process is used to create a wide range of polymers with specific properties.
Asymmetric Esterification of Benzoic Acid
This compound is used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . Asymmetric esterification is a key process in the production of pharmaceuticals and other chemicals that require a specific stereochemistry.
Synthesis of Bromine Terminated Polyp-methoxystyrene
1-Bromo-2-(1-bromoethyl)benzene is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene . This polymer has potential applications in the development of advanced materials.
Synthesis of Polystyrene
Similarly, this compound is also used as an initiator in the synthesis of polystyrene via atom transfer radical polymerization . Polystyrene is a common plastic material used in a variety of applications, from packaging to laboratory equipment.
Solubility Studies
1-Bromo-2-(1-bromoethyl)benzene is soluble in alcohol, ether, and benzene . This property can be exploited in various chemical reactions and processes where solubility plays a crucial role.
Safety and Handling Research
Research into the safety and handling of 1-Bromo-2-(1-bromoethyl)benzene is also an important application. It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Understanding these risks is crucial for safe handling and use in the lab.
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(1-bromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZULOWQUGDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493201 | |
Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(1-bromoethyl)benzene | |
CAS RN |
62384-31-0 | |
Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(1-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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